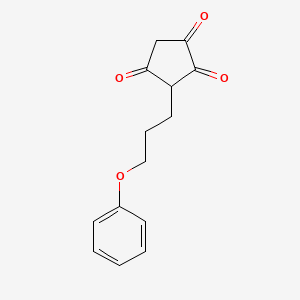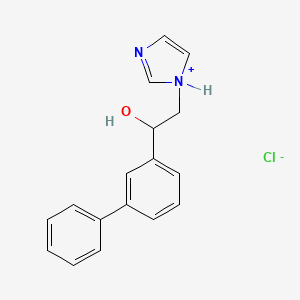
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride is a chemical compound that features a biphenyl group attached to an imidazole ring via a hydroxyethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride typically involves the reaction of 3-biphenylcarboxaldehyde with imidazole in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- N-(2-(2-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride
- N-(2-(3-Biphenylyl)-2-methoxyethyl)imidazole hydrochloride
Uniqueness
N-(2-(3-Biphenylyl)-2-hydroxyethyl)imidazole hydrochloride is unique due to the specific positioning of the biphenyl group and the hydroxyethyl linker. This configuration can influence its binding affinity and specificity towards certain molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
73932-31-7 |
|---|---|
Molekularformel |
C17H17ClN2O |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
2-(1H-imidazol-1-ium-1-yl)-1-(3-phenylphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(12-19-10-9-18-13-19)16-8-4-7-15(11-16)14-5-2-1-3-6-14;/h1-11,13,17,20H,12H2;1H |
InChI-Schlüssel |
UAPRRFNWLWPNDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


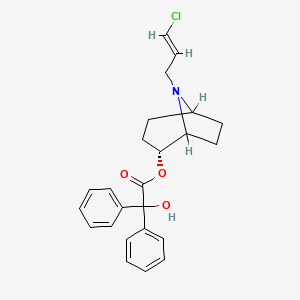
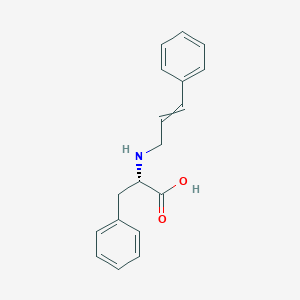
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)

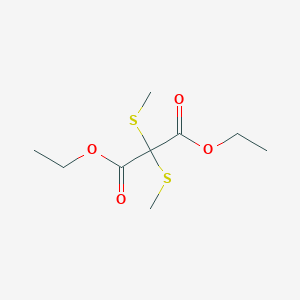
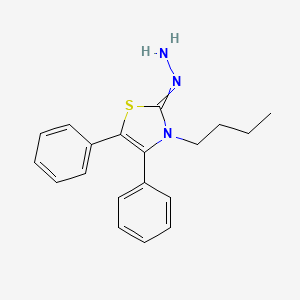
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
phosphane](/img/structure/B14466596.png)


![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
